Indolin-3-on

Übersicht

Beschreibung

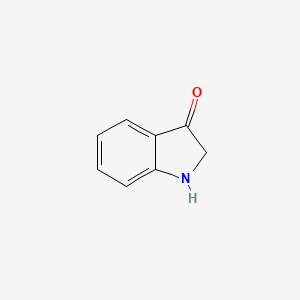

Indolin-3-one is an indolinone.

Wissenschaftliche Forschungsanwendungen

Synthese von C2-tetrasubstituierten Indolin-3-onen

Indolin-3-one werden bei der Synthese von C2-tetrasubstituierten Indolin-3-onen über Cu-katalysierte oxidative Dimerisierung von 2-Arylindolen und Kreuzaddition mit Indolen verwendet {svg_1}. Diese Reaktion beinhaltet die kupferkatalysierte in-situ oxidative De-Aromatisierung von 2-Arylindolen zu Indol-3-on, gefolgt von Selbstdimerisierung sowie Kreuzaddition mit Indolen unter milden Bedingungen {svg_2}.

Synthese von tetracyclischen Indolin-3-onen

Indolin-3-one werden bei der Synthese von tetracyclischen Indolin-3-onen durch Pd-katalysierte intramolekulare Deacetylierungs-De-Aromatisierung von 3-Acetoxy-indolen verwendet {svg_3}. Eine Reihe von tetracyclischen Indolin-3-onen mit C2-quartären Stereozentren werden in guten Ausbeuten erhalten, was einen breiten Substratbereich für diese Reaktion zeigt {svg_4}.

Bestandteile von Alkaloiden

2-Spirocyclopentan-indolin-3-one werden in der Literatur als Bestandteile verschiedener Alkaloide mit interessanten biologischen Eigenschaften oder als Zwischenprodukte für die Synthese von pharmazeutisch wirksamen Verbindungen beschrieben {svg_5}.

Synthese von 2-monoarylierten Indol-3-onen

Verschiedene 2-monoarylierte Indol-3-one wurden mit Ausbeuten von bis zu 95 % erhalten. Als eine Klasse wichtiger nucleophiler Zwischenprodukte können 2-monoarylierte Indol-3-one für den Aufbau von C2-quartären Indolin-3-on-Skeletten verwendet werden {svg_6}.

Photoinduzierte Ringöffnung und Phototoxizität

Das Indolin-3-imin-Derivat zeigte pH-Empfindlichkeit aufgrund der Protonierung der Imin-Einheit, die im angeregten Zustand aufgrund von Photobasizität deutlich verstärkt wurde. Fluoreszenzmikroskopie-Experimente zeigten eine allgegenwärtige Zellfärbung mit einer Tendenz zu Lysosomen, die saure Zellorganellen sind {svg_7}.

Zwischenprodukte für medizinisch wichtige Verbindungen

Indolin-3-one sind privilegierte Gerüste, die als Zwischenprodukte für die Synthese von medizinisch wichtigen Verbindungen dienen {svg_8}. Insbesondere 2,2-disubstituiertes 1,2-Dihydro-3H-indol-3-on, auch bekannt als Pseudoindoxyle mit C2-Stereozentren, sind in natürlichen Produkten immer wieder aufgetaucht {svg_9}.

Wirkmechanismus

Target of Action

Indolin-3-one displays promising antitumor properties by inhibiting various kinase families . It has been found to inhibit the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 .

Mode of Action

The interaction between indolin-3-one and its targets likely occurs via NH-π interaction . The compound undergoes a domino sequence involving a kinetically favored intramolecular 1,2-aryl migration and a copper-catalyzed aerobic oxidation of an activated α-aminoalkyl site . This process is suggested to account for the reaction outcome .

Biochemical Pathways

Indolin-3-one derivatives have been found to inhibit various kinase families . These kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to changes in cell growth and proliferation. Moreover, indolin-3-one significantly inhibits lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .

Result of Action

Indolin-3-one has been found to exhibit significant anti-inflammatory and antitumor activities . For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . In terms of antitumor activity, indolin-3-one derivatives have demonstrated good cytotoxicity against various cancer cell lines .

Action Environment

The action of indolin-3-one can be influenced by various environmental factors. For instance, the solvent used can affect the photoisomerization of the compound . Additionally, the presence of strong acid additives may facilitate the formation of the iminium ion and foster the regeneration of the catalyst in the hydrolysis of the enamine intermediate after the addition step .

Biochemische Analyse

Biochemical Properties

3-Indolinone plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3-Indolinone has been shown to inhibit certain kinase families, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways that are critical for cell growth and proliferation. Additionally, 3-Indolinone can bind to multiple receptors with high affinity, further highlighting its importance in biochemical processes .

Cellular Effects

The effects of 3-Indolinone on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Indolinone can induce apoptosis in cancer cells by activating specific signaling cascades that lead to programmed cell death . Moreover, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and differentiation. The compound’s impact on cellular metabolism includes modulation of metabolic fluxes and changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 3-Indolinone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with kinases results in the inhibition of their catalytic activity, which in turn affects downstream signaling pathways . Additionally, 3-Indolinone can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of 3-Indolinone can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, 3-Indolinone may degrade into other active or inactive metabolites, which can alter its biological activity . In vitro and in vivo studies have demonstrated that prolonged exposure to 3-Indolinone can lead to sustained changes in cellular processes, such as continuous inhibition of kinase activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of 3-Indolinone vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At high doses, 3-Indolinone can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

3-Indolinone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, affecting the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of 3-Indolinone within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be transported across cell membranes via active transport mechanisms, involving proteins such as P-glycoprotein . Once inside the cell, 3-Indolinone can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects .

Subcellular Localization

3-Indolinone’s subcellular localization plays a critical role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, 3-Indolinone may localize to the nucleus, where it interacts with transcription factors to regulate gene expression . Alternatively, it can be found in the cytoplasm, where it modulates signaling pathways and metabolic processes .

Eigenschaften

IUPAC Name |

1,2-dihydroindol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRDJALZRPAZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186294 | |

| Record name | 3-Indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-61-5 | |

| Record name | 1,2-Dihydro-3H-indol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Indolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Indolinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-INDOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ24HY3WPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-indolinone?

A1: 3-Indolinone has the molecular formula C8H7NO and a molecular weight of 133.15 g/mol.

Q2: Are there any spectroscopic data available that can help in identifying 3-indolinone?

A2: Yes, 3-indolinone and its derivatives can be characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For instance, the 1H and 13C NMR spectral data for various 3-indolinone derivatives have been reported [, ], aiding in structural elucidation.

Q3: What are some common reactions that 3-indolinone derivatives can undergo?

A3: 3-Indolinone derivatives are versatile building blocks in organic synthesis. They can undergo a variety of transformations, including:

- Electrophilic Fluorination: Chiral 2-fluoro-3-indolinone-2-carboxylates can be synthesized with high enantioselectivity using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent and a chiral copper(I)-bisoxazoline complex as the catalyst [].

- Aza-Friedel-Crafts Alkylation: 3-Indolinone-2-carboxylates can undergo asymmetric aza-Friedel-Crafts alkylation with indoles in the presence of a BINOL phosphoric acid catalyst and DDQ as an oxidant, providing access to chiral indol-3-yl-3-indolinone-2-carboxylate derivatives [].

- Mannich-type Addition: Similar to the aza-Friedel-Crafts reaction, 3-indolinone-2-carboxylates can participate in Mannich-type additions with indoline-3-ones, yielding products with vicinal chiral quaternary centers [].

- Robinson Annulation: 3-Indolinone-2-carboxylates can react with cyclohexenone in a diastereo- and enantioselective Michael addition followed by an intramolecular Aldol reaction using a chiral bifunctional thiourea catalyst. This process generates chiral bridged tricyclic hydrocarbazole derivatives with four contiguous stereocenters [].

- Nitrogen Insertion Reactions: Notably, 3-indolinone-2-carboxylates can undergo nitrogen insertion reactions with nitrosoarenes under transition metal-free conditions, leading to the formation of 2,3-disubstituted quinazolinone derivatives [].

Q4: Can you explain the mechanism of the nitrogen insertion reaction observed with 3-indolinone-2-carboxylates?

A4: While the exact mechanism of the nitrogen insertion reaction is still under investigation, it is proposed to involve a cascade of steps []. It is plausible that the reaction is initiated by a nucleophilic attack of the 3-indolinone-2-carboxylate onto the nitrogen of the nitrosoarene, followed by a series of rearrangements and elimination steps to furnish the final quinazolinone product.

Q5: Are there any known examples of base-catalyzed reactions involving 3-indolinone derivatives?

A5: Yes, research has shown that o-nitroisobutyrophenone can undergo base-catalyzed condensation reactions in the presence of strong bases like sodium amide or sodium acetylide in liquid ammonia []. These reactions can lead to the formation of various products, including 2,2-dimethyl-3-indolinone, highlighting the susceptibility of the 3-indolinone core to undergo structural modifications under basic conditions [].

Q6: How does the nitrogen configuration in 3-indolinones influence their reactivity?

A6: The nitrogen configuration in 3-indolinones plays a crucial role in their reactivity. X-ray diffraction studies on a series of 3-indolinones revealed that the nitrogen atom's planarity or pyramidality significantly impacts the molecule's overall geometry and, consequently, its reactivity []. For example, compounds with a planar nitrogen tend to exhibit different reactivity compared to those with a more pyramidal nitrogen. This difference in reactivity arises from the extent of conjugation between the nitrogen lone pair and the aromatic ring, which is influenced by the nitrogen configuration [].

Q7: Why are 3-indolinone derivatives of interest in drug discovery?

A7: 3-Indolinones, particularly 3,3-disubstituted oxindoles, are considered privileged scaffolds in medicinal chemistry [, ]. This means that the 3-indolinone core can be found in a variety of biologically active compounds with a wide range of pharmacological activities. Their structural versatility and ability to interact with various biological targets make them attractive starting points for drug design.

Q8: Are there any specific examples of how modifications to the 3-indolinone structure impact its biological activity?

A8: Absolutely. Numerous studies have explored the structure-activity relationship (SAR) of 3-indolinone derivatives. For instance, the development of allosteric inhibitors of tumor necrosis factor α (TNFα) highlights the impact of structural modifications on biological activity []. By incorporating specific substituents on the 3-indolinone core, researchers were able to enhance binding affinity to TNFα and achieve oral efficacy in a mouse model of inflammation [].

Q9: Have any 3-indolinone-based compounds shown promising activity against specific drug targets?

A9: Yes, 3-indolinone derivatives have demonstrated potential as inhibitors of various enzymes, including tyrosine kinases. Research on multitargeted indolinone tyrosine kinase inhibitors showed that they could effectively inhibit the activity of mutant forms of the KIT receptor tyrosine kinase, which is implicated in certain cancers []. These inhibitors induced cell cycle arrest or cell death in mast cell lines expressing different KIT mutations, suggesting their potential as anticancer agents [].

Q10: What are the challenges in developing 3-indolinone-based drugs, and how can they be addressed?

A10: Despite their promise, developing 3-indolinone-based drugs comes with challenges:

Q11: Apart from medicinal chemistry, are there any other applications of 3-indolinone derivatives?

A11: 3-Indolinones have shown potential applications beyond drug discovery:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.